Quinoxalino[2,3-b]phenazine-6,13-dione
Overview
Description
Quinoxalino[2,3-b]phenazine-6,13-dione is a nitrogen-containing polycyclic aromatic compound. It belongs to the class of azaacenes, which are known for their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalino[2,3-b]phenazine-6,13-dione typically involves the following steps:
Starting Materials: The synthesis begins with tetrabromo-N,N-dihydrodiazapentacene or a diazapentacene tetraketone.
Pd-Catalyzed Coupling: Palladium-catalyzed coupling reactions or the addition of a lithium acetylide are employed to form the precursors.
Redox Reactions: Subsequent redox reactions yield the stable crystalline form of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoxalino[2,3-b]phenazine-6,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into its dihydro forms.
Substitution: Substitution reactions, such as halogenation, can modify its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver cations and other metal-based oxidants.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use halogen sources like bromine or iodine under controlled conditions.
Major Products
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Dihydro forms with different stability and reactivity.
Substitution Products: Halogenated derivatives with enhanced air stability and ambipolar properties.
Scientific Research Applications
Quinoxalino[2,3-b]phenazine-6,13-dione has a wide range of scientific research applications:
Organic Electronics: It is used as an n-channel semiconductor in OFETs due to its excellent electronic properties.
Material Science: The compound’s unique structure makes it a valuable material for studying charge transport and molecular interactions.
Chemistry: It serves as a building block for synthesizing other complex azaacenes and related compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are being explored for potential therapeutic uses.
Mechanism of Action
The mechanism of action of Quinoxalino[2,3-b]phenazine-6,13-dione primarily involves its interaction with electronic systems:
Comparison with Similar Compounds
Similar Compounds
Pentacene: A hydrocarbon analogue with similar electronic properties but lacks nitrogen atoms.
6,13-Diethynyl-5,7,12,14-tetraazapentacene: A derivative with ethynyl groups that enhance its electronic properties.
5,7,12,14-Tetraphenyl-6,13-diazapentacene: A phenyl-substituted analogue with different stability and reactivity.
Uniqueness
Quinoxalino[2,3-b]phenazine-6,13-dione stands out due to its:
Nitrogen Atoms: The presence of nitrogen atoms in its structure imparts unique electronic properties.
Versatility: It can undergo various chemical modifications, making it a versatile compound for different applications.
Stability: Its stable crystalline form ensures consistent performance in electronic devices.
Properties
IUPAC Name |
quinoxalino[2,3-b]phenazine-6,13-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8N4O2/c23-17-13-14(20-10-6-2-1-5-9(10)19-13)18(24)16-15(17)21-11-7-3-4-8-12(11)22-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHAFWKDSTYBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)C(=O)C4=NC5=CC=CC=C5N=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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